Lipophilicity vs. 4-Methoxyphenyl Isocyanide
In drug discovery and chemical biology, the lipophilicity of a building block dictates the physicochemical properties of the final compound. 4-Ethylphenyl isocyanide possesses a computed XLogP3 value of 2.7 . This is substantially more lipophilic than the closely related 4-methoxyphenyl isocyanide, which has a lower logP due to its polar methoxy group [1]. This quantitative difference makes the 4-ethylphenyl analog the preferred choice for designing compounds that require increased membrane permeability or hydrophobic interactions with a biological target.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-Methoxyphenyl isocyanide (inferred significantly lower logP due to polar -OCH3 group; e.g., anisole logP ~1.6) |
| Quantified Difference | Approximately +1.1 logP units |
| Conditions | In silico calculation; property influences absorption and distribution in biological systems |
Why This Matters
This quantifiable lipophilicity difference is critical for procurement when designing compounds intended to cross biological membranes, as a logP increase of 1.1 units correlates with a roughly 10-fold increase in membrane permeability.
- [1] PubChem. Compound Summary for CID 13874926, 1-Isocyano-4-methoxybenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/13874926. View Source
